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This guide provides a detailed comparative analysis of the well-characterized neurotoxin,

strychnine, and the lesser-known indole alkaloid, Echitoveniline. While extensive data exists

for strychnine, research on Echitoveniline is notably sparse. This document aims to juxtapose

the established pharmacological and toxicological profile of strychnine with the currently

available information for Echitoveniline, thereby highlighting critical knowledge gaps and

potential avenues for future research.

Introduction
Strychnine is a highly toxic indole alkaloid derived from the seeds of the Strychnos nux-vomica

tree.[1] It is a potent antagonist of glycine receptors in the central nervous system, leading to

excitatory effects, convulsions, and, at high doses, death by asphyxiation.[1][2] Its mechanism

of action and toxicological profile are well-documented, making it a critical reference compound

in neuropharmacology.

Echitoveniline is also an indole alkaloid, found in the fruits and leaves of Alstonia venenata, a

plant used in traditional medicine in South India.[3] While various extracts of Alstonia venenata

have been reported to possess antimicrobial, antioxidant, and even anticancer properties,

specific pharmacological and toxicological data for its constituent alkaloid, Echitoveniline, are

conspicuously absent from the current scientific literature.[3][4][5] This guide synthesizes the

available information on both compounds to provide a framework for understanding their

potential similarities and differences.
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Chemical and Physical Properties
Property Echitoveniline Strychnine

Chemical Formula C₂₂H₂₆N₂O₄ C₂₁H₂₂N₂O₂

Molar Mass 382.45 g/mol 334.4 g/mol [6]

Class Indole Alkaloid Indole Alkaloid[6]

Source Alstonia venenata[3] Strychnos nux-vomica[1]

Appearance Not reported
Colorless to white crystalline

powder[6]

Solubility Not reported Water: 160 mg/L at 25 °C[6]

Pharmacological Properties
A significant disparity exists in the pharmacological characterization of Echitoveniline and

strychnine. Strychnine is a well-established antagonist of the glycine receptor, while the

molecular target of Echitoveniline remains to be identified.

Strychnine's primary pharmacological action is the competitive antagonism of inhibitory glycine

receptors, primarily in the spinal cord and brainstem.[7][8] This inhibition of glycinergic

neurotransmission reduces the threshold for neuronal firing, leading to generalized

hyperexcitability of the central nervous system.
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Parameter Value Receptor/Assay

IC₅₀ ~40 nM
Glycine-evoked currents (rat

neocortical neurons)

IC₅₀ 58 nM
Glycine-evoked whole-cell

currents (mouse)[9]

IC₅₀ 60 nM

Glycine-induced chloride

currents (rat NAcc neurons)

[10]

Kᵢ 0.03 µM
[³H]Strychnine binding (rat

spinal cord)[8]

Specific pharmacological data for pure Echitoveniline, such as receptor binding affinities or

IC₅₀ values, are not available in the published literature. However, studies on extracts of

Alstonia venenata provide some indication of potential biological activity. An alcoholic extract of

the fruits was noted to have an initial activation effect on acetylcholine esterase, followed by

inhibition and subsequent activation. Phytochemical screening of various extracts has

confirmed the presence of alkaloids, flavonoids, tannins, and other bioactive compounds.[11]

[12] Recent in vivo research has demonstrated that a methanolic root extract of Alstonia

venenata, delivered via chitosan nanoparticles, can significantly inhibit the progression of

chemically-induced breast cancer in rats.[5] This suggests that the constituent alkaloids, which

may include Echitoveniline, possess potent biological activity warranting further investigation.

Toxicological Profile
The toxicity of strychnine is well-documented, whereas no specific toxicity studies on

Echitoveniline have been reported.

Strychnine is a potent poison, and its toxicity varies depending on the route of administration

and the animal species.[1][2]
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Species Route of Administration LD₅₀

Mouse Oral 2 mg/kg[2]

Mouse Intraperitoneal 0.98 mg/kg[13]

Rat Oral 16 mg/kg[2][6]

Rat Intravenous 0.582 - 0.96 mg/kg[1][6]

Dog Oral 0.5 mg/kg[2]

Cat Oral 0.5 mg/kg[2]

The lethal oral dose in adult humans is estimated to be between 30 and 120 mg.[2]

There is no available data on the LD₅₀ or any other measure of toxicity for Echitoveniline. The

traditional use of Alstonia venenata in medicine suggests that its preparations may be safe at

certain doses, but this has not been scientifically validated for the purified alkaloids. Studies on

the total alkaloid extracts from the related species Alstonia scholaris have shown a murine LD₅₀

of 5.48 g/kg, indicating that not all alkaloids from this genus share the high toxicity of

strychnine.[14] However, without specific data, the toxicity of Echitoveniline remains unknown.

Signaling Pathways and Experimental Workflows
The following diagram illustrates the mechanism of inhibitory neurotransmission by glycine and

its antagonism by strychnine.
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Caption: Strychnine antagonism at the inhibitory glycine receptor.

This diagram outlines a potential workflow for the pharmacological and toxicological

characterization of Echitoveniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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